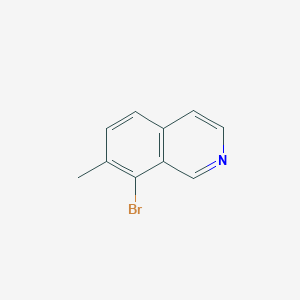

methanone CAS No. 338749-37-4](/img/structure/B2503964.png)

[2-(4-Chlorophenyl)cyclopropyl](4-methoxyphenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

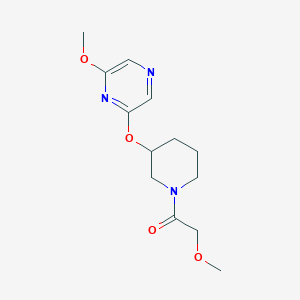

2-(4-Chlorophenyl)cyclopropyl](4-methoxyphenyl)methanone (CPM) is an organic compound that is used in a variety of scientific research applications. CPM is a cyclic ether that has been found to possess a range of interesting properties, including its ability to act as a catalyst for synthetic reactions, its potential as an anti-cancer agent, and its ability to act as an inhibitor of enzyme activity. CPM has been studied extensively in recent years, and its various properties have been explored in detail.

Scientific Research Applications

Antitubercular Activities

2-(4-Chlorophenyl)cyclopropylmethanone and related compounds have been studied for their antitubercular activities. A series of [4-(aryloxy)phenyl]cyclopropyl methanones, when synthesized and tested, exhibited significant minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis H37Rv. Certain compounds in this series also demonstrated killing of intracellular bacilli in mouse bone marrow-derived macrophages and were active against multidrug-resistant strains of tuberculosis (Bisht et al., 2010).

Insecticide Synthesis

The compound has applications in the synthesis of insecticides. A particular derivative, (4-chlorophenyl)(cyclopropyl)methanone O-(4-nitrobenzyl)oxime, serves as an intermediate in the synthesis of flucycloxuron, an insecticide. This compound is synthesized through a one-pot reaction, offering a yield of 70.6%, indicating its potential in industrial-scale synthesis of insecticides (Gao, 2011).

Cancer Treatment Potential

2-(4-Chlorophenyl)cyclopropylmethanone derivatives have also been investigated for their potential in cancer treatment. Studies have indicated that certain derivatives exhibit cytotoxicity in tumor cell lines and induce cell cycle arrest, apoptosis, and disruption of microtubule polymerization, showing promise as anticancer therapeutic agents (Magalhães et al., 2013).

Anticancer and Antituberculosis Studies

Further studies have been conducted on derivatives of 2-(4-Chlorophenyl)cyclopropylmethanone for their anticancer and antituberculosis properties. Synthesized derivatives have exhibited significant in vitro activity against cancer cell lines and tuberculosis strains, adding to the compound's potential therapeutic applications (Mallikarjuna et al., 2014).

The versatility of 2-(4-Chlorophenyl)cyclopropylmethanone in scientific research is evident in its potential applications across various fields, particularly in medicinal chemistry for the treatment of tuberculosis, cancer, and as an intermediate in insecticide synthesis.

properties

IUPAC Name |

[2-(4-chlorophenyl)cyclopropyl]-(4-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClO2/c1-20-14-8-4-12(5-9-14)17(19)16-10-15(16)11-2-6-13(18)7-3-11/h2-9,15-16H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REFKXIHTNUONND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2CC2C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(4-Chlorophenyl)cyclopropyl](4-methoxyphenyl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

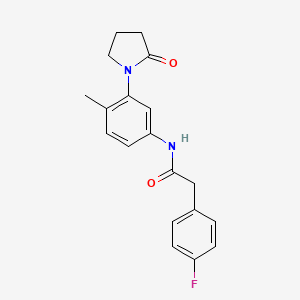

![6-Chloro-N-[[1-(2-oxo-1-propan-2-ylpyrrolidin-3-yl)triazol-4-yl]methyl]pyridine-3-carboxamide](/img/structure/B2503882.png)

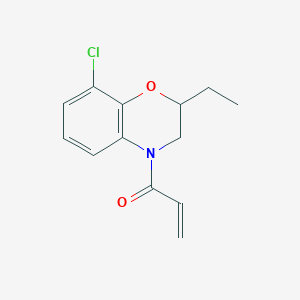

![N-(2,4-dimethoxyphenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2503884.png)

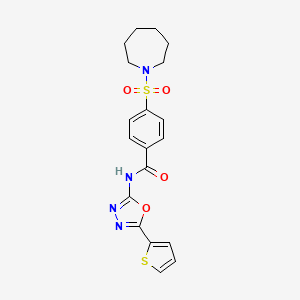

![2-fluoro-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2503886.png)

![N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-cyclohexyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2503899.png)

![N-(4-methylbenzyl)-N'-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]ethanediamide](/img/structure/B2503900.png)

![methyl 3-{2-[2-(cyclopropylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2503903.png)